molecular formula C12H12N2O4S B10897337 N'-(4-methylbenzenesulfonyl)furan-2-carbohydrazide

N'-(4-methylbenzenesulfonyl)furan-2-carbohydrazide

Cat. No.: B10897337
M. Wt: 280.30 g/mol
InChI Key: ADWSDEUNFBPVQU-UHFFFAOYSA-N
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Description

N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide is a chemical compound with the molecular formula C12H12N2O4S. It is known for its applications in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a sulfonyl hydrazide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

N'-(4-methylphenyl)sulfonylfuran-2-carbohydrazide

InChI

InChI=1S/C12H12N2O4S/c1-9-4-6-10(7-5-9)19(16,17)14-13-12(15)11-3-2-8-18-11/h2-8,14H,1H3,(H,13,15)

InChI Key

ADWSDEUNFBPVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CO2

Origin of Product

United States

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